molecular formula C12H22ClN3O2 B13585708 N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

Cat. No.: B13585708
M. Wt: 275.77 g/mol
InChI Key: WHRSBMHEANABBY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound characterized by a 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core substituted with a tert-butyl carboxamide group and a hydrochloride salt. The spirocyclic architecture imposes conformational rigidity, while the tert-butyl group contributes steric bulk and metabolic stability. Its molecular formula is C₁₂H₂₀ClN₃O₂ (MW: 273.76), with the hydrochloride salt enhancing aqueous solubility and crystallinity .

Properties

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.77 g/mol

IUPAC Name

N-tert-butyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H21N3O2.ClH/c1-11(2,3)14-10(16)9-7-12(17-15-9)5-4-6-13-8-12;/h13H,4-8H2,1-3H3,(H,14,16);1H

InChI Key

WHRSBMHEANABBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NOC2(C1)CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization

A representative synthetic route involves the following:

Step Reagents & Conditions Description Yield & Notes
1. Formation of spirocyclic intermediate Reaction of 2,7-diazaspiro[4.5]decane-1-one with tert-butyl reagents under inert atmosphere, typically using triethylamine as base in dichloromethane at room temperature for 4 hours Generates tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate intermediate Quantitative yield reported; colorless oil obtained
2. Introduction of carboxamide group Functionalization via amidation with appropriate amine derivatives under controlled conditions Incorporates the carboxamide at the 3-position Requires purification by extraction and drying
3. Formation of hydrochloride salt Treatment with HCl gas or aqueous HCl to afford the hydrochloride salt Enhances compound stability and crystallinity Product isolated as a stable solid

Alternative Synthetic Approaches

  • Multicomponent reactions and photocatalytic methods have been explored for related spirocyclic N-heterocycles, though direct application to this compound is less documented.
  • Scalable syntheses of spirocyclic pyrrolidines offer insights into handling spirocyclic intermediates and protecting group strategies relevant to this compound’s synthesis.

Analytical Characterization

Research Findings and Yield Data

Parameter Value/Condition Reference
Yield of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate intermediate Quantitative (near 100%)
Reaction solvent Dichloromethane (DCM)
Base used Triethylamine (TEA)
Reaction temperature Room temperature (approx. 20 °C)
Reaction time 4 hours (for key step)
Purification Extraction, washing with ammonium chloride, drying over MgSO4
Analytical confirmation NMR, MS, IR

Chemical Reactions Analysis

Hydrolysis and Deprotection

The tert-butyl carboxamide group undergoes acid-catalyzed hydrolysis :

  • Conditions : HCl (conc.)/H₂O or TFA/DCM at 25–50°C .

  • Products : Free carboxylic acid (unstable) or decarboxylated intermediates, depending on reaction time .

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water.

  • Cleavage of the Boc group to release CO₂ and tert-butanol.

Substitution Reactions

The diaza groups and oxygen atom participate in nucleophilic substitutions:

N-Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in DMF with K₂CO₃ .

  • Example : Reaction with 4-fluorobenzyl bromide yields N-(4-fluorobenzyl)-substituted derivatives .

SubstituentReagentConditionsYield (%)
4-Fluorobenzyl4-Fluorobenzyl bromideDMF, K₂CO₃, 60°C75
AcetylAcetyl chlorideDCM, NEt₃, 0°C65

Oxa-Ring Modifications

The oxygen atom can be replaced with sulfur via thioether formation using Lawesson’s reagent (20–40% conversion) .

Ring-Opening Reactions

Under acidic or reductive conditions, the spirocyclic system undergoes ring-opening :

  • Conditions : H₂/Pd-C in MeOH or HCl/EtOH .

  • Products : Linear diamines or amino alcohols (e.g., 3-aminopiperidin-4-ol derivatives) .

Coupling Reactions

The carboxamide group participates in amide bond formation :

  • Reagents : HATU/DIPEA with primary amines (e.g., cyclopropylamine) .

  • Example : Coupling with cyclopropanecarbonyl chloride yields bis-amide derivatives .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C (TGA data) .

  • pH Sensitivity : Unstable in strong acids (pH < 2) or bases (pH > 10), leading to Boc deprotection or oxa-ring hydrolysis .

Comparative Reactivity Table

Reaction TypeKey Functional GroupPreferred ConditionsCompeting Pathways
Boc Deprotectiontert-butyl carbamateHCl/dioxane, RTOver-hydrolysis
N-AlkylationSecondary amineK₂CO₃/DMF, 60°COligomerization
Spiro-Ring OpeningOxygen bridgeH₂/Pd-C, MeOHIncomplete cleavage

Scientific Research Applications

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride (Target Compound) C₁₂H₂₀ClN₃O₂ 273.76 tert-butyl carboxamide Enhanced metabolic stability; moderate solubility via hydrochloride salt
N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride C₁₂H₂₀ClN₃O₂ 273.76 cyclopropyl-methyl carboxamide Smaller substituent may reduce steric hindrance, improving target engagement
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 C₂₁H₂₁ClN₂O₂ 368.85 4-chlorophenyl, 4-methylphenyl Aromatic groups increase lipophilicity; chair conformation in piperidone ring
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride C₉H₁₅ClN₂O₃ 234.68 methyl ester Lower molecular weight; ester group may reduce hydrolytic stability
Rolapitant Hydrochloride C₂₅H₂₆F₆N₂O₂·HCl·H₂O 554.95 trifluoromethyl, phenyl, ethoxy groups Clinically used antiemetic; complex substitution enhances CNS penetration

Conformational and Crystallographic Insights

  • Target Compound: The tert-butyl group likely enforces a specific spirocyclic conformation, optimizing binding pocket interactions. No crystallographic data is available, but analogous structures (e.g., the compound in ) adopt chair (piperidone) and envelope (dihydroisoxazole) conformations with dihedral angles up to 84.2° between aromatic substituents .
  • Aromatic Analogues : The 4-chlorophenyl and 4-methylphenyl groups in ’s compound create a hydrophobic core stabilized by van der Waals forces, contrasting with the aliphatic tert-butyl group’s steric shielding .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt in the target compound and analogues (e.g., ) improves aqueous solubility compared to neutral spirocyclic derivatives.
  • Bioavailability : The tert-butyl group may reduce metabolic oxidation compared to cyclopropyl or ester-containing analogues, as seen in ’s methyl ester derivative, which is prone to hydrolysis .
  • Target Selectivity : Rolapitant () demonstrates that spirocyclic compounds with bulky aromatic substituents (e.g., trifluoromethyl) can achieve high CNS activity. The target compound’s aliphatic tert-butyl group may redirect selectivity toward peripheral targets .

Biological Activity

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₂H₂₁ClN₃O₂
  • Molecular Weight : 264.78 g/mol
  • IUPAC Name : N-(tert-butyl)-1-oxa-2,7-diazaspiro[4.5]dec-3-ene-3-carboxamide hydrochloride
  • Purity : ≥95%

The compound exhibits its biological effects primarily through modulation of specific receptors and enzymes involved in cellular signaling pathways. Notably, it has been identified as a modulator of the mGlu5 receptor , which plays a critical role in various neurological processes and has implications in the treatment of conditions like anxiety and depression .

Biological Activity Overview

Activity TypeDescription
Antitumor Activity Demonstrated efficacy against KRAS G12C mutations, which are prevalent in various cancers .
Neuropharmacological Effects Potential to modulate neurotransmitter systems, particularly through mGlu5 receptor antagonism .
Covalent Binding Acts as a covalent inhibitor, enhancing its selectivity and potency against target proteins .

1. Antitumor Efficacy in KRAS G12C Models

A recent study evaluated the antitumor activity of derivatives related to N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene in xenograft models. The lead compound showed significant tumor reduction in mice with KRAS G12C mutations, indicating its potential as a targeted therapy for solid tumors. The study highlighted the compound's ability to bind covalently to mutated KRAS, disrupting its function and leading to reduced cell proliferation .

2. Neuropharmacological Evaluation

In another investigation focusing on neuropharmacological properties, compounds similar to N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene were tested for their effects on anxiety-like behaviors in rodent models. Results indicated that these compounds could effectively reduce anxiety symptoms by acting as mGlu5 receptor antagonists, suggesting a promising avenue for treating anxiety disorders .

Conclusions

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride exhibits significant biological activities that warrant further investigation. Its potential as an antitumor agent targeting KRAS mutations and as a modulator of neuropharmacological pathways presents opportunities for therapeutic development. Continued research is essential to fully elucidate its mechanisms and optimize its application in clinical settings.

Future Directions

Future studies should focus on:

  • In-depth pharmacokinetic and pharmacodynamic profiling to understand the compound's behavior in biological systems.
  • Clinical trials to assess safety and efficacy in human subjects.
  • Exploration of structure–activity relationships (SAR) to develop more potent derivatives.

Q & A

What are the key synthetic steps for preparing N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride?

The synthesis typically involves 1,3-dipolar cycloaddition reactions , as demonstrated for structurally related spiro compounds. For example, analogous syntheses use a nitrile oxide intermediate generated from hydroximoyl chloride derivatives, which reacts with cyclic enamines or ketones. Key steps include:

  • Reaction of 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone with 4-chlorobenzohydroximoyl chloride in benzene, catalyzed by triethylamine .
  • Purification via column chromatography (e.g., petroleum ether/ethyl acetate 4:1) followed by recrystallization (ethanol/ethyl acetate 1:1) to isolate the crystalline product .
  • Yield optimization by adjusting reaction time (e.g., 5 hours), solvent polarity, and stoichiometry of reagents.

How is the molecular structure of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For spiro compounds, SC-XRD reveals:

  • Conformational details : The spiro ring systems (e.g., dihydroisoxazole and piperidinone rings) adopt specific conformations (e.g., envelope or chair forms) .
  • Bond angles and torsion angles : For example, dihedral angles between aromatic substituents (e.g., 84.2° between phenyl rings in analogs) .
  • Refinement parameters : Using SHELXL (R-factor ~0.043) for small-molecule refinement, with hydrogen atoms geometrically positioned and thermal displacement parameters modeled .

What spectroscopic and chromatographic methods characterize this compound?

  • LC-MS and HPLC : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 796 [M]+ in analogs) and purity. Reverse-phase HPLC (e.g., Chromolith columns) with retention times (~1.05 minutes) under standardized conditions (e.g., SQD-FA05) ensures analytical reproducibility .
  • GC-MS : Used for volatile impurity profiling, especially in compounds with tert-butyl or methyl groups .
  • NMR : 1H/13C NMR resolves spiro junction stereochemistry and substituent effects, though not explicitly detailed in the provided evidence.

How can conformational analysis of the spiro system inform bioactivity studies?

Advanced computational and crystallographic methods analyze:

  • Puckering parameters : For the dihydroisoxazole ring, Cremer & Pople parameters (q2 = 0.220 Å, φ = 142.2°) quantify envelope conformations .
  • Hybridization states : Bond angle sums (e.g., 331.7° around N2 in analogs) confirm sp3 hybridization, influencing steric and electronic properties .
  • Substituent effects : Dihedral angles between aromatic rings (e.g., 84.2°) correlate with steric hindrance, potentially affecting binding to biological targets .

What strategies resolve discrepancies between spectroscopic and crystallographic data?

  • Cross-validation : Compare SC-XRD bond lengths/angles with density functional theory (DFT) calculations.
  • Dynamic NMR : Detect conformational flexibility in solution that may differ from solid-state structures.
  • High-purity synthesis : Minimize impurities (e.g., via recrystallization ) to reduce spectral noise.

How are synthetic yields optimized for this compound?

  • Solvent selection : Non-polar solvents (e.g., benzene) favor cycloaddition kinetics .
  • Catalyst screening : Triethylamine aids deprotonation and intermediate stabilization .
  • Temperature control : Room-temperature reactions prevent side-product formation in sensitive spiro systems.

What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Chemical-resistant suits, gloves, and respiratory protection to avoid inhalation .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts.
  • Storage : Store sealed in dry conditions at room temperature to prevent hydrolysis .

How do substituents on the spiro scaffold influence bioactivity?

  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance metabolic stability, as seen in analogs with antiviral and anticonvulsant activity .
  • Steric effects : tert-Butyl groups at the spiro junction improve pharmacokinetic properties by reducing enzymatic degradation .

What crystallographic software tools are recommended for structural refinement?

  • SHELX suite : SHELXL refines small-molecule structures (R-factor <0.05), while SHELXE aids in experimental phasing for challenging crystals .
  • Bruker APEX CCD : For high-resolution data collection (e.g., ω-scans with Mo-Kα radiation) .

How is the compound’s stability assessed under varying conditions?

  • Forced degradation studies : Expose to heat, light, and humidity, then monitor decomposition via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf-life .

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